(1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
(1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Brand Name:
Vulcanchem
CAS No.:
108439-88-9
VCID:
VC0014273
InChI:
InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Molecular Formula:
C19H14O5
Molecular Weight:
322.3 g/mol
(1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
CAS No.: 108439-88-9
Reference Standards
VCID: VC0014273
Molecular Formula: C19H14O5
Molecular Weight: 322.3 g/mol
CAS No. | 108439-88-9 |
---|---|
Product Name | (1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
Molecular Formula | C19H14O5 |
Molecular Weight | 322.3 g/mol |
IUPAC Name | (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
Standard InChI | InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+ |
Standard InChIKey | UHDVKUQJNWLHLT-IJIVKGSJSA-N |
Isomeric SMILES | C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3 |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Synonyms | (1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one; |
PubChem Compound | 5399013 |
Last Modified | Nov 11 2021 |
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